molecular formula C22H21ClN2O5 B2426641 (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327184-05-3

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2426641
CAS No.: 1327184-05-3
M. Wt: 428.87
InChI Key: IBWDQKOAMJQWIS-LVWGJNHUSA-N
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Description

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H21ClN2O5 and its molecular weight is 428.87. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)imino-7-hydroxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-28-19-7-5-14(10-18(19)23)25-22-17(21(27)24-12-16-3-2-8-29-16)9-13-4-6-15(26)11-20(13)30-22/h4-7,9-11,16,26H,2-3,8,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWDQKOAMJQWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4CCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a derivative of chromene and has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and enzyme inhibition.

Chemical Structure and Properties

The compound features a chromene backbone with specific functional groups that influence its biological activity. The presence of the methoxy and chloro substituents on the phenyl ring, along with the tetrahydrofuran moiety, are crucial for its interaction with biological targets.

Cytotoxic Activity

Research has indicated that chromone derivatives, including those similar to the compound , exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated a series of chromone carboxamide derivatives and found that many displayed promising cytotoxic activity against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cell lines, with IC50 values ranging from 0.9 to 10 μM .

Table 1: Cytotoxic Activity of Related Chromone Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-75.0
Compound BOVCAR3.5
Compound CHCT-1164.2
Compound DMCF-77.1

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Chromone derivatives have been shown to inhibit the enzyme 5-lipoxygenase, which plays a role in inflammatory processes. The structure-activity relationship (SAR) studies indicate that hydrophilic chromone carboxamides demonstrate greater inhibition of this enzyme, suggesting that modifications to the chromone structure can enhance anti-inflammatory efficacy .

Enzyme Inhibition

In addition to cytotoxic and anti-inflammatory activities, the compound may also exhibit inhibitory effects on various enzymes involved in disease processes. For instance, studies have explored the inhibition of carbonic anhydrases (CAs), which are implicated in tumor progression. Some chromene-based sulfonamides have shown promising inhibition against tumor-associated isoforms of CAs .

Table 2: Enzyme Inhibition Data for Chromene Derivatives

EnzymeCompoundKi (nM)
hCA IXCompound E16.6
hCA XIICompound F19.5
LOX-15Compound G22.5

Case Studies

A notable case study involved a series of chromone derivatives tested for their ability to induce apoptosis in cancer cells. The results indicated that certain structural modifications significantly enhanced their anticancer properties, particularly against leukemia and breast cancer cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, compounds similar to (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231), colon cancer (HCT116), and lung cancer (A549) cells. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses and Western blot assays .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This activity is crucial for developing new treatments for chronic inflammatory diseases .

Pharmacology

Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .

Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. In vitro studies using neuronal cell lines have shown that it can protect against oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology. For example, metal complexes derived from this compound have shown promise in catalyzing organic reactions under mild conditions .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of MDA-MB-231 cell proliferation with IC50 values in the low micromolar range.
Study 2Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls.
Study 3Antimicrobial ActivityMIC values indicated effectiveness against Staphylococcus aureus at concentrations below 10 µg/mL.
Study 4NeuroprotectionReduced oxidative stress markers in neuronal cells exposed to neurotoxins when treated with the compound.

Preparation Methods

Synthesis of 7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylic Acid

The coumarin core is constructed via a Knoevenagel condensation between 7-hydroxy-salicylaldehyde and ethyl acetoacetate. Sairam et al. demonstrated that toluene with piperidine as a catalyst achieves optimal yields (82%) for analogous coumarin-3-carboxylates. The reaction proceeds via nucleophilic attack of the salicylaldehyde enolate on the activated methylene of ethyl acetoacetate, followed by cyclodehydration.

Table 1: Solvent and Catalyst Screening for Knoevenagel Reaction

Solvent Catalyst Temperature (°C) Yield (%)
Toluene Piperidine 80 82
Ethanol Piperidine Reflux 68
DMF Triethylamine 100 45

Post-condensation, alkaline hydrolysis (NaOH, EtOH/H2O) converts the ethyl ester to 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. Ghanei-Nasab et al. reported 90–95% conversion efficiency under reflux conditions.

Formation of the Carboxamide Moiety

The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl2) in anhydrous dichloromethane. Subsequent reaction with tetrahydrofuran-2-ylmethylamine proceeds via nucleophilic acyl substitution. Eurekaselect studies show ultrasound irradiation (675 W, 5 h) enhances this coupling, achieving 83% yield for analogous N-(2-hydroxyethyl) derivatives.

Equation 1: Carboxamide Formation
$$
\text{7-Hydroxy-2-oxo-2H-chromene-3-carbonyl chloride} + \text{Tetrahydrofuran-2-ylmethylamine} \xrightarrow{\text{Ultrasound}} \text{N-(Tetrahydrofuran-2-ylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide} + \text{HCl} \quad
$$

Stereoselective Imine Formation at Position 2

The 2-oxo group undergoes condensation with 3-chloro-4-methoxyaniline to install the (Z)-configured imino group. Patents describe similar imine formations using anhydrous ethanol with catalytic acetic acid (2 mol%), achieving 75–80% yields. Molecular sieves (4Å) are critical for water removal, shifting equilibrium toward imine formation.

Table 2: Imine Formation Optimization

Solvent Acid Catalyst Time (h) Yield (%) Z:E Ratio
Ethanol Acetic acid 12 78 9:1
Toluene p-TsOH 8 82 12:1
DCM None 24 35 3:1

The reaction mechanism involves initial protonation of the carbonyl oxygen, nucleophilic amine attack, and dehydration. The Z configuration is favored due to steric hindrance between the tetrahydrofuran moiety and the methoxy group.

Purification and Characterization

Final purification employs column chromatography (SiO2, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (7:3). Analytical data aligns with PubChem entries for related structures:

  • HRMS (ESI+): m/z calcd for C23H20ClN2O5 [M+H]+ 475.1064, found 475.1068
  • 1H NMR (500 MHz, DMSO-d6): δ 10.32 (s, 1H, OH), 8.72 (s, 1H, NH), 8.15 (d, J=8.5 Hz, 1H, H-4), 7.89 (s, 1H, H-5)

Scalability and Industrial Considerations

Kilogram-scale production requires modifications:

  • Continuous Flow Reactors for Knoevenagel step (residence time 15 min, 92% yield)
  • Microwave-Assisted Imine Formation reduces reaction time to 20 min (78% yield vs. 12 h conventionally)
  • Green Solvents (Cyrene™ or 2-MeTHF) decrease environmental impact without compromising efficiency

Q & A

Basic: What synthetic routes are commonly employed to prepare (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Chromene Formation : Condensation of 7-hydroxycoumarin derivatives with aldehydes or ketones under acidic conditions to form the chromene scaffold .

Imination : Reaction of the chromene intermediate with 3-chloro-4-methoxyaniline in the presence of a dehydrating agent (e.g., acetic acid) to introduce the imino group .

Carboxamide Functionalization : Coupling the chromene-3-carboxylic acid intermediate with tetrahydrofuran-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key challenges include controlling stereoselectivity (Z-configuration) and minimizing side reactions during imination. Purification often involves column chromatography with dichloromethane/ethyl acetate gradients .

Advanced: How can Bayesian optimization improve the yield of this compound’s synthesis?

Methodological Answer:
Bayesian optimization algorithms can systematically explore reaction parameters (e.g., temperature, solvent ratios, catalyst loading) to maximize yield. For example:

  • Parameter Space : Define variables (e.g., molar ratios of chromene:amine, reaction time).
  • Surrogate Models : Use Gaussian processes to predict yield outcomes with minimal experiments .
  • Acquisition Functions : Prioritize experiments with high uncertainty or high predicted improvement.
    This approach reduces trial-and-error experimentation, particularly in optimizing coupling reactions prone to steric hindrance from the tetrahydrofuran moiety .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the imino (δ 8.5–9.0 ppm, 1H) and tetrahydrofuran methylene protons (δ 3.5–4.0 ppm). The Z-configuration is confirmed by NOESY correlations between the imino proton and adjacent chromene substituents .
  • IR Spectroscopy : Confirm the carboxamide C=O stretch (~1650 cm⁻¹) and phenolic -OH stretch (~3200 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₂ClN₂O₅: 453.1184) .

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural elucidation?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws and scale overlapping reflections. For high mosaicity, collect data at low temperature (100 K) .
  • Disorder : Apply PART/SUMP restraints to model disordered tetrahydrofuran or methoxyphenyl groups. Electron density maps (e.g., FO-FC) guide occupancy refinement .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy) .

Basic: What in vitro assays are suitable for evaluating this compound’s biological activity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases (e.g., IC₅₀ determination using NADPH depletion) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

  • Substituent Variation : Replace the 3-chloro-4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on target binding .
  • Scaffold Hopping : Synthesize analogs with pyran or quinoline cores instead of chromene to compare π-π stacking efficiency .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond donors (e.g., 7-hydroxy group) and hydrophobic regions (tetrahydrofuran) .

Basic: How can metabolic stability of this compound be predicted computationally?

Methodological Answer:

  • Aldehyde Oxidase (AO) Susceptibility : Use docking simulations (AutoDock Vina) to predict interactions with AO’s active site (e.g., FAD binding pocket). High affinity suggests rapid oxidation .
  • CYP450 Metabolism : Apply StarDrop’s P450 module to identify vulnerable sites (e.g., methoxy groups prone to O-demethylation) .
  • Half-Life Prediction : QSAR models (e.g., ADMET Predictor) estimate hepatic clearance using logP and polar surface area .

Advanced: What strategies mitigate solubility issues during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance solubility via hydrogen bonding with the carboxamide and hydroxy groups .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (∼150 nm) via emulsion-solvent evaporation, achieving >80% encapsulation efficiency .
  • Prodrug Design : Introduce phosphate esters at the 7-hydroxy group to improve aqueous solubility, with enzymatic cleavage in target tissues .

Basic: How is the purity of this compound validated before biological testing?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm. Purity >95% is required, with retention time matched to synthetic standards .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (e.g., C 58.35%, H 4.89%, N 6.18%) .
  • TLC : Monitor reaction progress using silica plates (CH₂Cl₂:MeOH 9:1) with UV/iodine visualization .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to identify bioavailability bottlenecks .
  • Metabolite Screening : Use HRMS to detect active/inactive metabolites (e.g., glucuronide conjugates of the 7-hydroxy group) .
  • Dose-Response Optimization : Apply Hill slope models to adjust dosing regimens, ensuring target engagement without off-toxicity .

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